2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide
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Overview
Description
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a benzamide core. This compound is notable for its high thermal stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of a suitable benzamide precursor with fluorinating agents such as hydrogen fluoride or other fluorine-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the benzamide precursor is treated with fluorinating agents in reactors designed to handle highly reactive and corrosive chemicals. The reaction conditions, including temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with high stability and specific biological activity.
Mechanism of Action
The mechanism by which 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar in structure but contains a bromine atom instead of an amide group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an amide group.
Uniqueness
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide is unique due to its specific arrangement of fluorine atoms and the presence of both a trifluoromethyl group and an amide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F7NO/c9-3-1(7(16)17)4(10)6(12)5(11)2(3)8(13,14)15/h(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNXJOGVADBIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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